molecular formula C20H20ClNO B12285463 (4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride

(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride

Katalognummer: B12285463
Molekulargewicht: 325.8 g/mol
InChI-Schlüssel: KCIXAQWLFWNOMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C20H20ClNO and a molecular weight of 325.83 g/mol . This compound is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring, and a phenylmethanamine moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzyloxy)phenyl)(phenyl)methanamine hydrochloride typically involves the reaction of (4-(benzyloxy)phenyl)acetonitrile with phenylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-(benzyloxy)phenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-(Benzyloxy)phenyl)acetonitrile
  • (4-(Benzyloxy)phenyl)ethanamine
  • (4-(Benzyloxy)phenyl)propanamine

Uniqueness

(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride is unique due to its specific structure, which includes both a benzyloxy group and a phenylmethanamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Eigenschaften

Molekularformel

C20H20ClNO

Molekulargewicht

325.8 g/mol

IUPAC-Name

phenyl-(4-phenylmethoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C20H19NO.ClH/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16;/h1-14,20H,15,21H2;1H

InChI-Schlüssel

KCIXAQWLFWNOMF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.